

Core Targets and Binding Affinity of Raf inhibitor 1

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Compound of Interest

Compound Name: *Raf inhibitor 1*

Cat. No.: *B608895*

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"**Raf inhibitor 1**" (CAS No. 1093100-40-3) is a potent, ATP-competitive inhibitor targeting key members of the Raf kinase family. The Raf kinases (A-Raf, B-Raf, and C-Raf) are critical serine/threonine-protein kinases that serve as central components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] This pathway is a major regulator of cell proliferation, differentiation, and survival.[2]

The inhibitor demonstrates high affinity for both wild-type and a commonly mutated form of B-Raf, as well as for C-Raf. The binding affinity, expressed as the inhibition constant (K_i), is summarized in the table below.

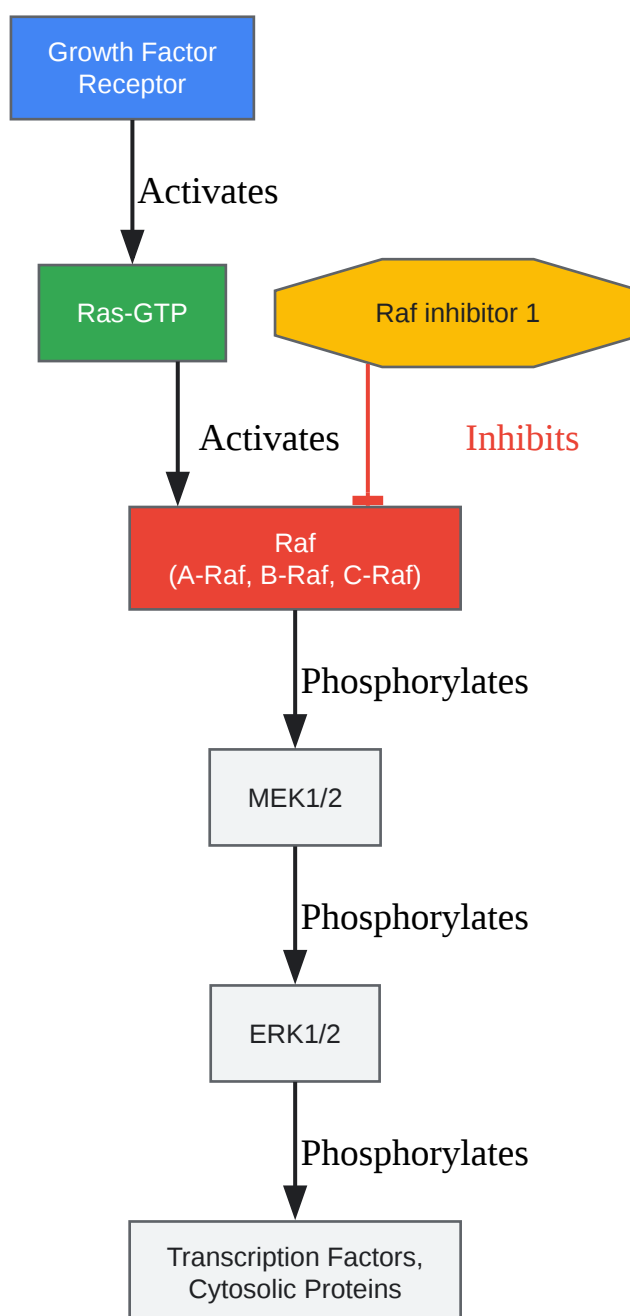
| Target | K_i (nM) |
|-------------------|------------|
| B-Raf (Wild-Type) | 1 |
| B-Raf (V600E) | 1 |
| C-Raf (Raf-1) | 0.3 |

Data sourced from Selleck Chemicals and MedchemExpress.[1][3]

Mechanism of Action: "**Raf inhibitor 1**" binds to and stabilizes B-Raf in an inactive conformation known as "DFG-out," where the DFG (Asp-Phe-Gly) motif at the start of the activation loop is flipped from its active position.[3] This mode of action prevents the kinase from adopting its active state, thereby inhibiting downstream signaling.

Signaling Pathway Context

The Raf kinases are activated by the small GTPase Ras and subsequently phosphorylate and activate MEK1 and MEK2 (MAPK/ERK kinases).[4] Activated MEK then phosphorylates and activates ERK1 and ERK2 (extracellular signal-regulated kinases), which in turn regulate a multitude of cytoplasmic and nuclear substrates to drive cellular responses.[4] By inhibiting Raf, "**Raf inhibitor 1**" effectively blocks this entire cascade.



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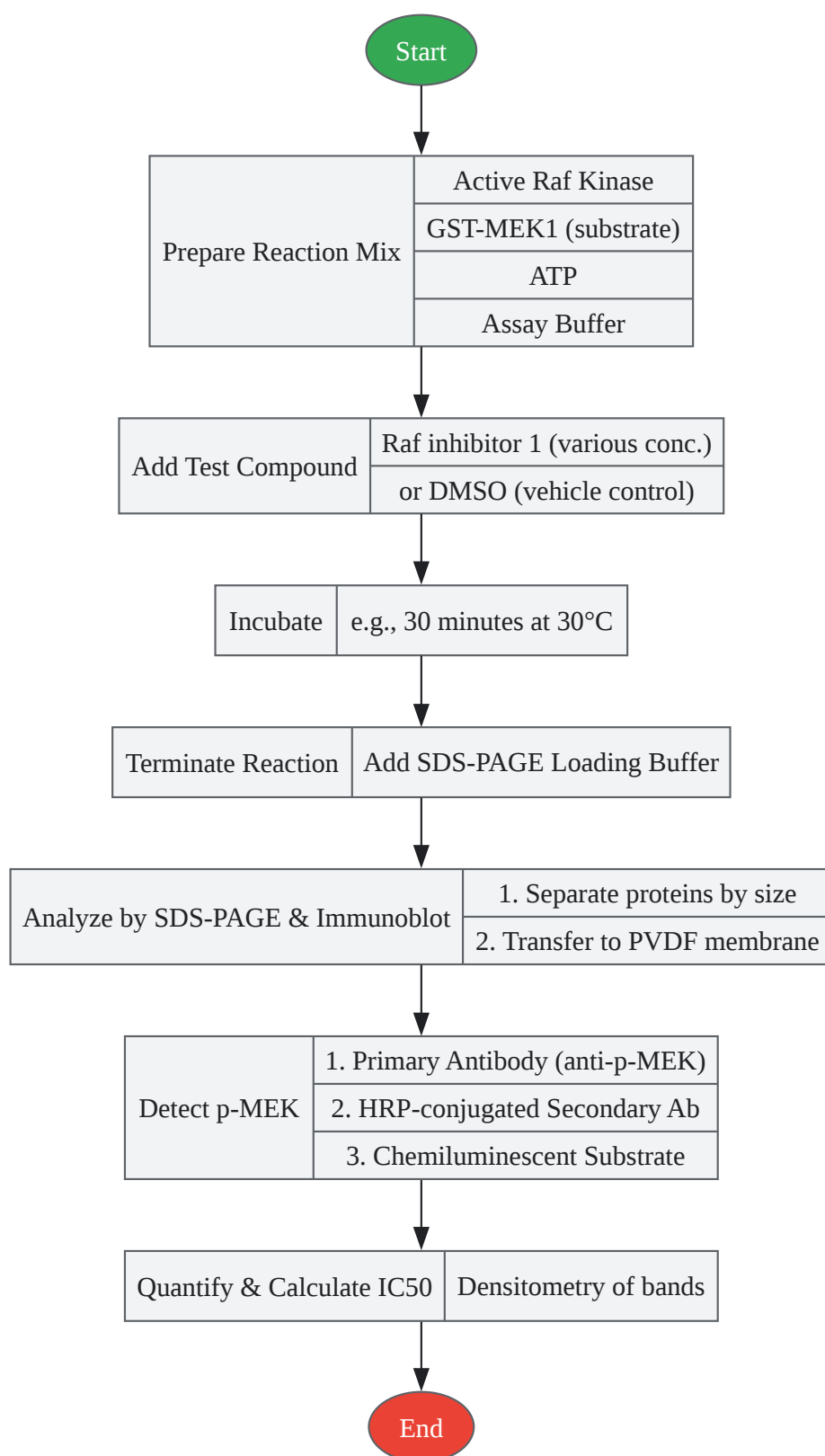
The MAPK/ERK Signaling Pathway showing the point of intervention for **Raf inhibitor 1**.

Experimental Protocols

The characterization of "**Raf inhibitor 1**" involves various biochemical and biophysical assays to determine its potency, selectivity, and binding kinetics. Below are detailed methodologies for key experiments.

Raf Kinase Inhibition Assay (Non-Radioactive)

This assay measures the ability of an inhibitor to block the phosphorylation of MEK by a Raf kinase. The level of phosphorylated MEK (p-MEK) is quantified, typically by immunoblotting.



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Workflow for a non-radioactive Raf Kinase Inhibition Assay.

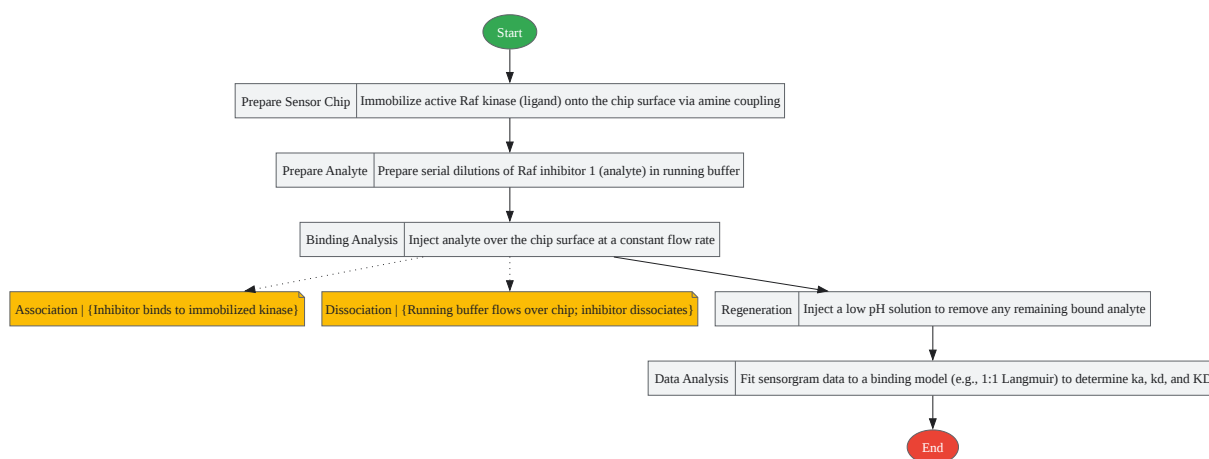
Detailed Protocol:

- Reagents and Buffers:
 - Kinase Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 50 mM NaCl.
 - Enzyme: Recombinant active C-Raf or B-Raf kinase.
 - Substrate: Recombinant kinase-inactive MEK1 (e.g., GST-MEK1).
 - ATP Solution: 100 μM ATP in kinase assay buffer.
 - Inhibitor: **"Raf inhibitor 1"** serially diluted in DMSO.
 - Termination Solution: 4X SDS-PAGE loading buffer.
 - Antibodies: Primary antibody specific for phosphorylated MEK (e.g., anti-p-MEK S217/221) and an HRP-conjugated secondary antibody.
- Procedure:
 1. In a microcentrifuge tube, combine the active Raf kinase and GST-MEK1 substrate in kinase assay buffer.
 2. Add the desired concentration of **"Raf inhibitor 1"** or DMSO (for the control reaction). Pre-incubate for 15 minutes at room temperature.
 3. Initiate the kinase reaction by adding the ATP solution.[\[5\]](#)
 4. Incubate the reaction mixture for 20-30 minutes at 30°C.[\[5\]](#)
 5. Terminate the reaction by adding an equal volume of 4X SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
 6. Resolve the proteins using SDS-PAGE and transfer them to a PVDF membrane.
 7. Block the membrane (e.g., with 5% non-fat milk in TBST) and probe with the anti-p-MEK primary antibody.

8. Wash and incubate with the HRP-conjugated secondary antibody.
9. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
10. Perform densitometry analysis on the p-MEK bands to determine the extent of inhibition at each inhibitor concentration and calculate the IC₅₀ value.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of inhibitor binding to a target protein in real-time.^{[6][7]}



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Workflow for an SPR-based binding affinity and kinetics assay.

Detailed Protocol:

- Ligand Immobilization:

1. Activate the surface of a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

2. Immobilize the recombinant Raf kinase (ligand) onto the surface via amine coupling in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5).
 3. Deactivate any remaining active esters on the surface with an injection of 1 M ethanolamine-HCl (pH 8.5).
- Binding Measurement:
 1. Prepare a series of dilutions of "**Raf inhibitor 1**" (analyte) in a suitable running buffer (e.g., HBS-EP+ buffer containing a small percentage of DMSO).
 2. Inject each concentration of the inhibitor over the sensor surface at a constant flow rate (e.g., 30 μ L/min) for a defined period (e.g., 120 seconds) to monitor the association phase.
 3. Flow the running buffer over the surface for an extended period (e.g., 300 seconds) to monitor the dissociation phase.
 4. Between each inhibitor injection cycle, regenerate the sensor surface by injecting a pulse of a low pH solution (e.g., glycine-HCl, pH 2.5) to remove all bound analyte.
 - Data Analysis:
 1. The resulting sensorgrams (plots of response units vs. time) are corrected by subtracting the signal from a reference flow cell.
 2. The corrected data are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D), where $K_D = k_d/k_a$.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.^{[8][9]}

Detailed Protocol:

- Sample Preparation:
 1. Dialyze the purified Raf kinase extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
 2. Dissolve "**Raf inhibitor 1**" in the final dialysis buffer. The inhibitor solution in the syringe should be 10-15 times more concentrated than the kinase solution in the sample cell. Ensure the DMSO concentration is identical in both the syringe and cell solutions to minimize heats of dilution.
 3. Thoroughly degas both the protein and inhibitor solutions before the experiment.
- ITC Experiment:
 1. Load the Raf kinase solution into the sample cell of the calorimeter and the concentrated inhibitor solution into the injection syringe.
 2. Allow the system to equilibrate to the desired temperature (e.g., 25°C).[8]
 3. Perform a series of small, timed injections (e.g., 20-30 injections of 1-2 μ L) of the inhibitor into the protein solution, with sufficient time between injections for the signal to return to baseline.
- Data Analysis:
 1. The raw data (heat flow vs. time) is integrated to yield the heat change per injection.
 2. A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of inhibitor to protein.
 3. This isotherm is then fitted to a suitable binding model (e.g., a single-site binding model) to determine the thermodynamic parameters: K_D , n , and ΔH . The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: $\Delta G = -RT\ln(1/K_D) = \Delta H - T\Delta S$.

Conclusion

"**Raf inhibitor 1**" is a highly potent inhibitor of B-Raf and C-Raf kinases, acting through stabilization of the inactive DFG-out conformation. Its high affinity, demonstrated through biochemical assays and quantifiable by biophysical methods like SPR and ITC, makes it a valuable tool for studying the MAPK signaling pathway and a strong candidate for further development in oncology research. The protocols outlined in this guide provide a robust framework for the detailed characterization of this and similar kinase inhibitors.

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